molecular formula C15H24N4O B5651345 1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide

1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5651345
M. Wt: 276.38 g/mol
InChI Key: KGFKIYYHYJNLDE-UHFFFAOYSA-N
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Description

1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide is a compound studied in various contexts, including as a potential H1 antagonist. It belongs to a class of compounds that include piperazines and piperidines, which are notable for their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds, such as those in the piperidine and piperazine families, typically involves creating specific side chains that influence their activity. The hydrophobicity of these side chains plays a crucial role in the activity of these compounds, with steric and electronic factors being secondary (Saxena et al., 1990).

Molecular Structure Analysis

Molecular structure analysis, especially for compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has shown distinct conformations. These conformations are significant for understanding how such compounds interact with receptors (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine and pyrazine derivatives often participate in various chemical reactions, leading to the formation of various products, depending on the reactants and conditions. For example, reactions with thiols or hydrazine derivatives can yield different products based on the steric hindrance of the substituents (Deruiter et al., 1987).

properties

IUPAC Name

1-propan-2-yl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-12(2)19-9-4-13(5-10-19)15(20)18-6-3-14-11-16-7-8-17-14/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFKIYYHYJNLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)NCCC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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